molecular formula C8H6BrNO2 B1600069 5-Bromo-3-hydroxyisoindolin-1-one CAS No. 573675-39-5

5-Bromo-3-hydroxyisoindolin-1-one

Cat. No. B1600069
Key on ui cas rn: 573675-39-5
M. Wt: 228.04 g/mol
InChI Key: TVBQCEKYWVTSSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09211280B2

Procedure details

To a stirred solution of 5-bromo-3-hydroxyisoindoline-1-one (1.0 g, 4.40 mmol) in water, was added hydrazine hydrate (0.45 g, 8.80 mmol) and heated to 95° C. for 5 h. The reaction mixture was cooled to ambient temperature, filtered and washed with diethyl ether and pentane (1:1) to afford the title compound as a white solid that was used in the next step without further purification (0.5 g): ESIMS m/z 225.15 ([M+H]+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[NH:6][CH:5]2O.O.[NH2:14]N>O>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[NH:6][N:14]=[CH:5]2 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C2C(NC(C2=CC1)=O)O
Name
Quantity
0.45 g
Type
reactant
Smiles
O.NN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with diethyl ether and pentane (1:1)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=NNC(C2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.